molecular formula C8H7ClFNO2 B2884218 Methyl 2-amino-6-chloro-4-fluorobenzoate CAS No. 1519790-48-7

Methyl 2-amino-6-chloro-4-fluorobenzoate

Cat. No.: B2884218
CAS No.: 1519790-48-7
M. Wt: 203.6
InChI Key: LCAHMPUMDQALOB-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-chloro-4-fluorobenzoate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, a chlorine atom, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-chloro-4-fluorobenzoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-amino-6-chloro-4-fluorobenzoic acid.

    Esterification: The carboxylic acid group of 2-amino-6-chloro-4-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. This reaction forms this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-chloro-4-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 2-amino-6-chloro-4-fluorobenzylamine.

    Oxidation: Formation of 2-nitro-6-chloro-4-fluorobenzoate.

Scientific Research Applications

Methyl 2-amino-6-chloro-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-6-fluorobenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Methyl 2-amino-4-chlorobenzoate: Lacks the fluorine atom, which may influence its chemical properties and applications.

    Methyl 2-amino-6-chlorobenzoate:

Uniqueness

Methyl 2-amino-6-chloro-4-fluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents can enhance its reactivity and provide distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-amino-6-chloro-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAHMPUMDQALOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519790-48-7
Record name methyl 2-amino-6-chloro-4-fluorobenzoate
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